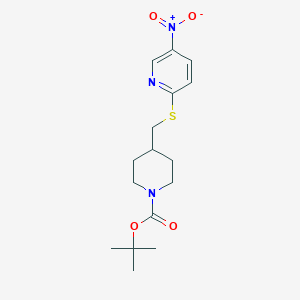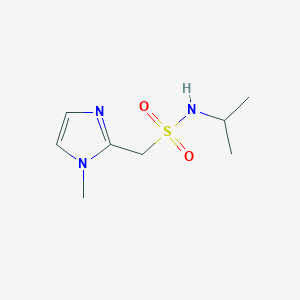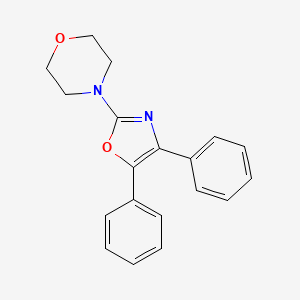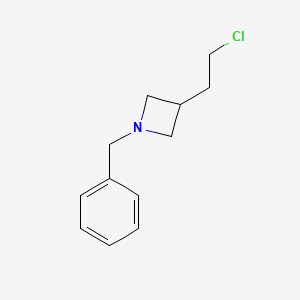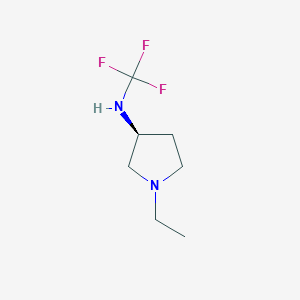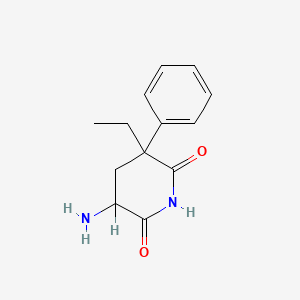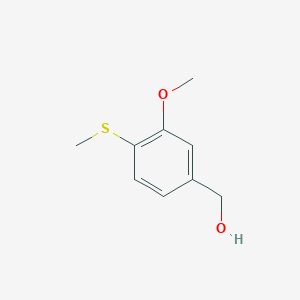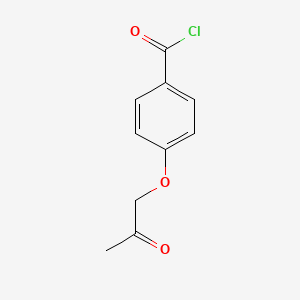
4-(2-Oxopropoxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxopropoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 4-(2-oxopropoxy) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-oxopropyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+2-Oxopropyl chloridePyridine4-(2-Oxopropoxy)benzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxopropoxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(2-oxopropoxy)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
4-(2-Oxopropoxy)benzoic Acid: Formed through hydrolysis.
4-(2-Oxopropoxy)benzyl Alcohol: Formed through reduction.
Aplicaciones Científicas De Investigación
4-(2-Oxopropoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxopropoxy)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the 4-(2-oxopropoxy) substituent.
4-Hydroxybenzoyl Chloride: Precursor to 4-(2-Oxopropoxy)benzoyl chloride.
4-(2-Oxopropoxy)benzoic Acid: Hydrolysis product of this compound.
Uniqueness
This compound is unique due to the presence of the 4-(2-oxopropoxy) substituent, which imparts distinct reactivity and properties compared to other benzoyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various applications.
Propiedades
Número CAS |
500869-20-5 |
|---|---|
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
4-(2-oxopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)6-14-9-4-2-8(3-5-9)10(11)13/h2-5H,6H2,1H3 |
Clave InChI |
PLTKMIVIBBLHFO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
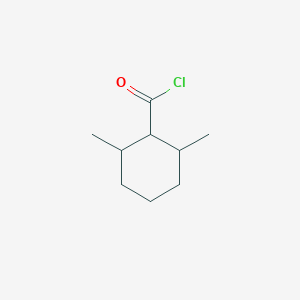
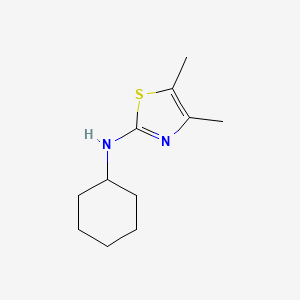
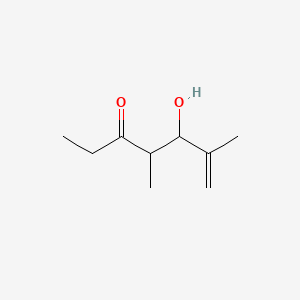
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
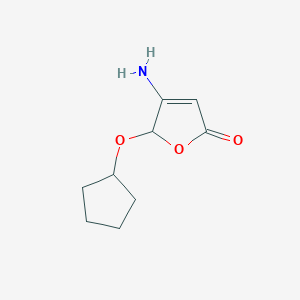
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
